N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a compound that features a benzimidazole and pyrimidine moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The incorporation of a pyrimidine ring further enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide typically involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring The reaction conditions often require the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include acetonitrile, potassium carbonate, and various oxidizing and reducing agents. Reaction conditions often involve temperatures ranging from room temperature to reflux conditions, depending on the specific reaction being performed .
Major Products
The major products formed from these reactions include various substituted benzimidazole and pyrimidine derivatives, which can be further utilized for different pharmacological applications .
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole and pyrimidine derivatives, such as:
- 2-(1H-benzimidazol-2-yl)acetonitrile
- 4-(1H-benzimidazol-2-yl)butanoic acid
- 2-(pyrimidin-2-ylamino)ethanol
Uniqueness
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is unique due to its combined benzimidazole and pyrimidine structure, which enhances its biological activity and potential for therapeutic applications .
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C17H20N6O/c24-16(7-3-8-19-17-20-9-4-10-21-17)18-11-12-23-13-22-14-5-1-2-6-15(14)23/h1-2,4-6,9-10,13H,3,7-8,11-12H2,(H,18,24)(H,19,20,21) |
InChI Key |
GOOBMUCZZRICSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCNC(=O)CCCNC3=NC=CC=N3 |
Origin of Product |
United States |
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